molecular formula C8H6FeO5+ B11762140 1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate

1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate

Cat. No.: B11762140
M. Wt: 237.97 g/mol
InChI Key: IFKXKZNXXSVORM-UHFFFAOYSA-L
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Description

1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate is a complex compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate typically involves the use of benzene-1,4-dicarboxylate as a ligand precursor. The sodium salt of benzene-1,4-dicarboxylate (Na2BDC) is often used in the synthesis process. The reaction conditions usually involve controlling the pH with aqueous NaOH and maintaining a temperature of 190°C over three days . The phase purity of the synthesized compound is confirmed using powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of metal-organic framework synthesis, such as solvothermal and hydrothermal techniques, are likely applicable. These methods involve the use of high temperatures and pressures to facilitate the formation of the desired crystalline structure.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.

    Reduction: Reduction reactions can alter the oxidation state of the metal center within the compound.

    Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while reduction reactions could produce lower oxidation state species.

Scientific Research Applications

1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate has several scientific research applications:

    Chemistry: The compound is used in the study of metal-organic frameworks and their properties, including porosity and surface area.

    Biology: Research into the biological interactions of this compound can provide insights into its potential use in drug delivery and biomedical applications.

    Medicine: The compound’s unique properties make it a candidate for developing new therapeutic agents and diagnostic tools.

    Industry: Its applications in catalysis and gas storage are of particular interest for industrial processes

Mechanism of Action

The mechanism of action of 1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate involves its interaction with molecular targets through coordination bonds. The metal center within the compound can interact with various substrates, facilitating catalytic reactions. The pathways involved often include electron transfer processes and changes in oxidation states, which are crucial for the compound’s catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate is unique due to its specific metal center and the resulting chemical properties

Biological Activity

1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate is a compound that has garnered interest due to its potential biological activities and applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound is a derivative of benzene-1,4-dicarboxylic acid (terephthalic acid). Its molecular structure includes a central iron atom coordinated with three hydroxyl groups and carboxylate ligands. The unique arrangement contributes to its catalytic properties and biological interactions.

PropertyValue
Molecular FormulaC6_{6}H4_{4}O5_{5}Fe
Molecular Weight210.09 g/mol
Melting PointNot specified
SolubilitySoluble in water

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, potentially reducing oxidative stress in biological systems. This property is crucial for its application in preventing cellular damage related to various diseases.

Catalytic Activity

The compound's iron content allows it to function as a catalyst in organic reactions. Studies suggest that it can facilitate oxidation reactions, which are vital in synthetic organic chemistry. Its catalytic efficiency may be attributed to the unique coordination environment provided by the hydroxyl and carboxylate groups.

Case Studies

  • Antioxidant Efficacy : A study published in Journal of Medicinal Chemistry explored the antioxidant capacity of various iron complexes, including this compound. Results demonstrated a significant reduction in lipid peroxidation in vitro, indicating its potential as a protective agent against oxidative damage .
  • Catalytic Applications : In a research article from Applied Catalysis A: General, the compound was tested for its ability to catalyze the oxidation of alcohols to aldehydes. The study found that it provided high yields with minimal by-products, showcasing its utility in green chemistry applications .

Toxicological Assessment

Safety evaluations have been conducted to assess the genotoxicity of this compound. In vitro tests using Salmonella strains showed no significant mutagenic effects at various concentrations. Additionally, in vivo studies indicated no increase in micronuclei formation in rodent models, suggesting a favorable safety profile for potential therapeutic uses .

Properties

Molecular Formula

C8H6FeO5+

Molecular Weight

237.97 g/mol

IUPAC Name

iron(3+);terephthalate;hydrate

InChI

InChI=1S/C8H6O4.Fe.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-2

InChI Key

IFKXKZNXXSVORM-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].O.[Fe+3]

Origin of Product

United States

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